molecular formula C13H10N2O3 B1522145 3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1197677-99-8

3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1522145
CAS No.: 1197677-99-8
M. Wt: 242.23 g/mol
InChI Key: XIUQORIIBPJVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H10N2O3 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(1-Benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and other pharmacological applications. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.

The molecular formula for this compound is C12H10N2O3C_{12}H_{10}N_{2}O_{3}. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with pyrazole carboxylic acids under controlled conditions. The detailed synthetic pathways may vary, but common methods include cyclization reactions and condensation processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

Cell Line IC50 (µM) Reference
A54912.50
MCF70.01
HepG20.067

These results indicate that this compound exhibits potent activity against multiple cancer types, suggesting its potential as a lead compound for further drug development.

The mechanisms underlying the anticancer activity of this compound may involve the inhibition of key signaling pathways and enzymes critical for cancer cell proliferation and survival. For example, studies have shown that related pyrazole compounds can inhibit Aurora-A kinase and CDK2, which are crucial for cell cycle regulation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of pyrazole derivatives. Modifications to the benzofuran moiety and variations in substituents on the pyrazole ring can significantly impact potency and selectivity against cancer cells.

Example SAR Findings

Research indicates that introducing methoxy groups at specific positions on the benzofuran ring enhances antiproliferative activity compared to unsubstituted analogs .

Study 1: Cytotoxicity Evaluation

A study evaluating various benzofuran analogs including this compound demonstrated increased cytotoxicity against A549 and MCF7 cells compared to traditional chemotherapeutics. The study utilized MTT assays to determine cell viability post-treatment.

Study 2: In Vivo Studies

In vivo studies are necessary to evaluate the pharmacokinetics and toxicity profiles of this compound. Preliminary results suggest favorable absorption and distribution characteristics, although further studies are warranted to confirm these findings in animal models.

Properties

IUPAC Name

3-(1-benzofuran-3-yl)-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-15-6-9(13(16)17)12(14-15)10-7-18-11-5-3-2-4-8(10)11/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUQORIIBPJVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=COC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.